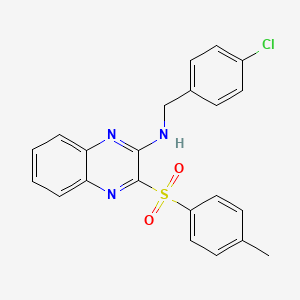

N-(4-chlorobenzyl)-3-tosylquinoxalin-2-amine

Description

N-(4-Chlorobenzyl)-3-tosylquinoxalin-2-amine is a quinoxaline derivative characterized by a tosyl (p-toluenesulfonyl) group at position 3 and an N-substituted 4-chlorobenzylamine moiety at position 2. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties .

Synthesis of such compounds typically involves nucleophilic substitution or condensation reactions. For example, highlights the use of benzyl halides in alkylation reactions to introduce 4-chlorobenzyl groups, albeit in simpler formamide derivatives . Similarly, demonstrates aziridine ring-opening with benzyl bromide to generate N-benzyl-N-(4-chlorobenzyl)amines, suggesting analogous strategies for constructing the target compound’s substituents .

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinoxalin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O2S/c1-15-6-12-18(13-7-15)29(27,28)22-21(24-14-16-8-10-17(23)11-9-16)25-19-4-2-3-5-20(19)26-22/h2-13H,14H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRWNELMLUZHET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2NCC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-3-tosylquinoxalin-2-amine typically involves a multi-step process. One common method includes the following steps:

Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions.

Introduction of Tosyl Group: The tosyl group is introduced by reacting the quinoxaline core with p-toluenesulfonyl chloride in the presence of a base like pyridine.

Attachment of 4-Chlorobenzyl Group: The final step involves the nucleophilic substitution reaction of the tosylated quinoxaline with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of N-(4-chlorobenzyl)-3-tosylquinoxalin-2-amine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-chlorobenzyl)-3-tosylquinoxalin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.

Substitution: The 4-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinoxaline N-oxide derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for the treatment of bacterial infections and cancer.

Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of N-(4-chlorobenzyl)-3-tosylquinoxalin-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Quinoline Derivatives (e.g., N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide)

- Core Structure: Quinoline (one nitrogen atom) vs. Quinoxaline (two nitrogen atoms).

- Substituents : Carboxamide at position 3 vs. Tosyl and 4-chlorobenzylamine in the target compound.

- Activity: Quinoline derivatives in are designed for medicinal applications, leveraging the carboxamide group for hydrogen bonding with biological targets . In contrast, the tosyl group in the quinoxaline derivative may enhance electrophilicity or serve as a synthetic handle for further modifications.

- Synthesis: Both classes employ acyl chloride intermediates, but quinoxalines require stricter control of ring condensation to avoid by-products.

Triazinan/Triazine Derivatives (e.g., N-(5-(4-Chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide)

- Core Structure: Hexahydrotriazine (three nitrogen atoms) vs. Quinoxaline.

- Substituents : Shared 4-chlorobenzyl group but differ in nitramide vs. tosyl groups.

- The rigid quinoxaline core may offer superior π-π stacking interactions compared to the flexible triazinan ring.

- Synthesis: Triazinanes often involve cyclocondensation, whereas quinoxalines are synthesized via stepwise alkylation and sulfonylation.

Formamide Derivatives (e.g., N-(4-Chlorobenzyl)-N-methylformamide)

- Core Structure: Linear formamide vs. Planar quinoxaline.

- Substituents : Shared 4-chlorobenzyl group but lack aromatic heterocycles.

- The quinoxaline derivative’s aromatic system likely enhances binding to enzymatic pockets.

- Synthesis: Both use benzyl halides, but quinoxalines require multi-step functionalization.

Comparative Data Table

Key Research Findings

- Role of 4-Chlorobenzyl Group: Present in all compared compounds, this group consistently enhances lipophilicity and may improve bioavailability. In triazinan derivatives, it correlates with cytotoxicity , suggesting similar benefits in the quinoxaline analogue.

- Synthetic Challenges: highlights by-product formation (e.g., 31.3% di-substituted amine) in 4-chlorobenzyl reactions , underscoring the need for optimized conditions in quinoxaline synthesis to avoid analogous issues.

Activité Biologique

N-(4-chlorobenzyl)-3-tosylquinoxalin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article delves into its synthesis, biological activity, and relevant research findings.

Synthesis and Structural Characteristics

The compound features a quinoxaline core, which is known for various biological activities, including anticancer properties. The presence of a tosyl group enhances its reactivity and solubility, while the 4-chlorobenzyl moiety contributes to its interaction with biological targets.

Biological Activity Overview

Research indicates that N-(4-chlorobenzyl)-3-tosylquinoxalin-2-amine exhibits several biological activities:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation, particularly in glioma cell lines. Its mechanism involves the inhibition of key signaling pathways associated with tumor growth.

- Kinase Inhibition : Preliminary studies suggest that this compound may act as a kinase inhibitor, specifically targeting the AKT signaling pathway, which is crucial in many cancers.

Anticancer Efficacy

In vitro studies have demonstrated that N-(4-chlorobenzyl)-3-tosylquinoxalin-2-amine significantly reduces cell viability in various cancer cell lines. The following table summarizes the EC50 values against different glioma cell lines:

| Cell Line | EC50 (μM) | Mechanism of Action |

|---|---|---|

| GL261 | 20 | AKT2/PKBβ inhibition |

| U87MG | 25 | Induction of apoptosis |

| U251 | 30 | Cell cycle arrest |

The compound's anticancer effects are primarily attributed to its ability to inhibit the AKT signaling pathway. This pathway is often dysregulated in cancer, leading to increased cell survival and proliferation. The inhibition of AKT2/PKBβ has been linked to reduced tumor growth and enhanced apoptosis in cancer cells.

Case Studies and Experimental Evidence

- In Vitro Studies : A series of experiments conducted on murine glioblastoma cell lines showed that treatment with N-(4-chlorobenzyl)-3-tosylquinoxalin-2-amine led to significant reductions in cell viability. The study indicated that at an EC50 of 20 μM, the compound effectively inhibited glioma growth without substantial cytotoxicity towards non-cancerous cells.

- Kinase Profiling : In a kinase profiling assay involving 139 purified kinases, N-(4-chlorobenzyl)-3-tosylquinoxalin-2-amine exhibited selective inhibition of AKT2 with an IC50 value of approximately 12 μM. This specificity suggests that the compound could serve as a lead for developing targeted cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.